molecular formula C12H13NO3S B2908613 N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide CAS No. 2034516-76-0

N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide

Cat. No. B2908613
CAS RN: 2034516-76-0
M. Wt: 251.3
InChI Key: DGOGUNLYTDHKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is a synthetic compound that belongs to the class of furan-2-carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is its high affinity for certain protein targets, making it a valuable tool for drug discovery and development. Additionally, it has been shown to have a low toxicity profile, making it safe for use in lab experiments. However, one limitation of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, there is a need for further studies investigating the specific protein targets of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide and their roles in various diseases. Finally, there is a need for studies investigating the potential therapeutic applications of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion:
N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is a synthetic compound that has shown promise in scientific research for its potential applications in biochemistry and physiology. Its high affinity for certain protein targets makes it a valuable tool for drug discovery and development, and its low toxicity profile makes it safe for use in lab experiments. Future research directions include the development of more efficient synthesis methods, further investigation of specific protein targets, and exploration of potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide involves the reaction of 3-mercapto-1-propanol with furan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2-chloroacetamide to yield the final product. This synthesis method has been reported in various research articles and has proven to be effective in producing high yields of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide has been widely used in scientific research as a tool to study various biochemical and physiological processes. It has been shown to have a high affinity for certain protein targets, making it a valuable tool for drug discovery and development. Additionally, it has been used in studies investigating the role of protein-protein interactions in various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-10(9-4-7-17-8-9)3-5-13-12(15)11-2-1-6-16-11/h1-2,4,6-8,10,14H,3,5H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOGUNLYTDHKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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